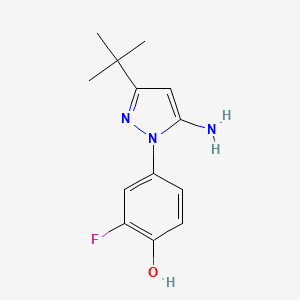
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide is an organic compound with the molecular formula C13H15BrClNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine and chlorine atoms, and the sulfonamide group is attached to a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide typically involves the following steps:
Bromination and Chlorination: The starting material, benzenesulfonamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents on the benzene ring. This can be achieved using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.
Cyclohexylation: The intermediate product is then reacted with cyclohexylamine to introduce the cyclohexyl group. This step usually requires a catalyst and specific reaction conditions to ensure the desired substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: To enhance the reaction rate and selectivity.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can modify the sulfonamide group.
科学的研究の応用
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the target and the binding site.
類似化合物との比較
Similar Compounds
5-bromo-2-chloro-N-cyclopentylbenzenesulfonamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
5-bromo-2-chloro-N-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a cyclohexyl group.
5-bromo-2-chloro-N-phenylbenzenesulfonamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide lies in its specific substitution pattern and the presence of the cyclohexyl group. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
特性
分子式 |
C12H15BrClNO2S |
|---|---|
分子量 |
352.68 g/mol |
IUPAC名 |
5-bromo-2-chloro-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C12H15BrClNO2S/c13-9-6-7-11(14)12(8-9)18(16,17)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2 |
InChIキー |
MEHWEQYRCRKTBO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2,4-dimethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B15359154.png)


![(S)-4-[[4-[(tert-Butyldimethylsilyl)oxy]-2-butyl]oxy]-2-chloropyridine](/img/structure/B15359178.png)

![Tetradecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B15359189.png)


![6-benzyl-2-(5-bromopyridin-3-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15359200.png)


